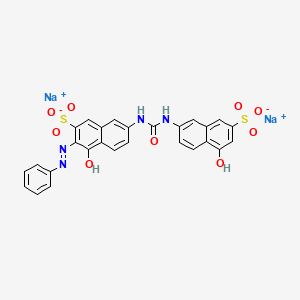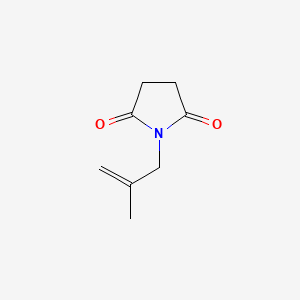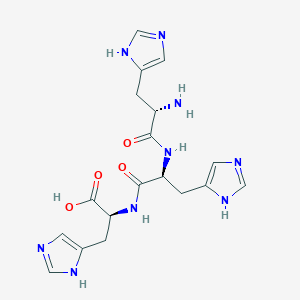
L-Histidyl-L-histidyl-L-histidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Histidyl-L-histidyl-L-histidine is a tripeptide composed of three histidine residues Histidine is an essential amino acid that plays a crucial role in protein synthesis, enzyme function, and metal ion binding
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-histidyl-L-histidine typically involves the stepwise coupling of histidine residues. This can be achieved using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the process begins with the attachment of the first histidine residue to a solid resin. Subsequent histidine residues are then coupled using activating agents such as carbodiimides (e.g., DCC) and coupling reagents like HOBt or HOAt. The final tripeptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or fermentation processes. In fermentation, genetically engineered microorganisms are used to produce the tripeptide. The fermentation broth is then subjected to downstream processing, including purification and isolation of the desired product.
化学反応の分析
Types of Reactions
L-Histidyl-L-histidyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The imidazole side chain of histidine can be oxidized to form products such as 2-oxo-histidine.
Reduction: Reduction reactions can convert oxidized forms of histidine back to their original state.
Substitution: The amino and carboxyl groups of histidine can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as acyl chlorides or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of 2-oxo-histidine, while substitution reactions can yield various histidine derivatives.
科学的研究の応用
L-Histidyl-L-histidyl-L-histidine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide interactions and metal ion binding.
Biology: The tripeptide is involved in studying enzyme mechanisms and protein folding.
Medicine: It has potential therapeutic applications, including wound healing and anti-inflammatory effects.
Industry: It is used in the development of biomaterials and as a component in cosmetic formulations.
作用機序
The mechanism of action of L-Histidyl-L-histidyl-L-histidine involves its ability to bind metal ions through the imidazole side chains of histidine residues. This binding can influence enzyme activity, protein structure, and cellular signaling pathways. The tripeptide can also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
類似化合物との比較
L-Histidyl-L-histidyl-L-histidine can be compared with other histidine-containing peptides, such as:
Glycyl-L-histidyl-L-lysine: Known for its wound healing and anti-aging properties.
Carnosine: A dipeptide composed of beta-alanine and histidine, with antioxidant and anti-glycation effects.
Anserine: Similar to carnosine but with a methylated histidine residue, found in birds and fish.
This compound is unique due to its tripeptide structure, which provides multiple histidine residues for metal ion binding and potential therapeutic applications.
特性
CAS番号 |
64134-27-6 |
|---|---|
分子式 |
C18H23N9O4 |
分子量 |
429.4 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C18H23N9O4/c19-13(1-10-4-20-7-23-10)16(28)26-14(2-11-5-21-8-24-11)17(29)27-15(18(30)31)3-12-6-22-9-25-12/h4-9,13-15H,1-3,19H2,(H,20,23)(H,21,24)(H,22,25)(H,26,28)(H,27,29)(H,30,31)/t13-,14-,15-/m0/s1 |
InChIキー |
STOOMQFEJUVAKR-KKUMJFAQSA-N |
異性体SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)N |
正規SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


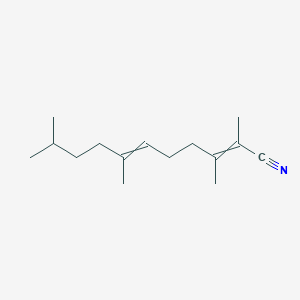

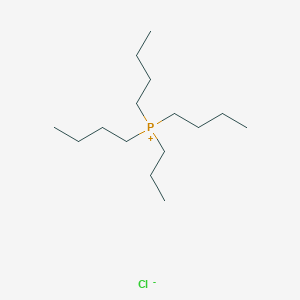
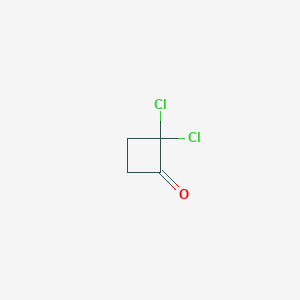
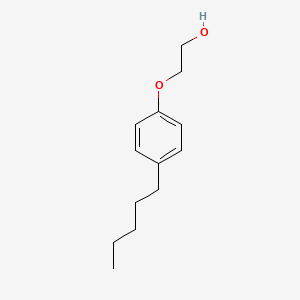

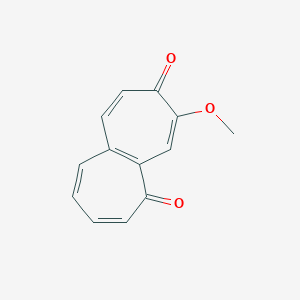
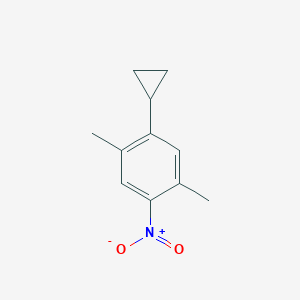
![9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one](/img/structure/B14488083.png)
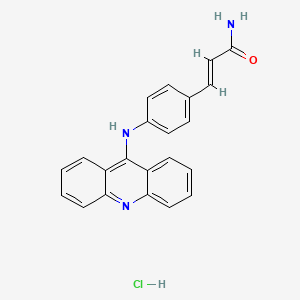
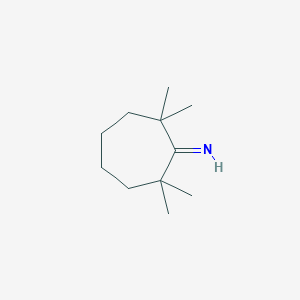
![2-[(2-Methoxyphenyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14488106.png)
